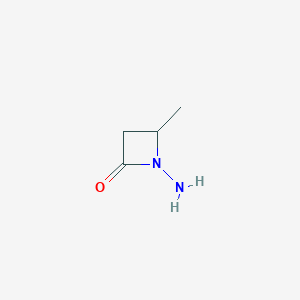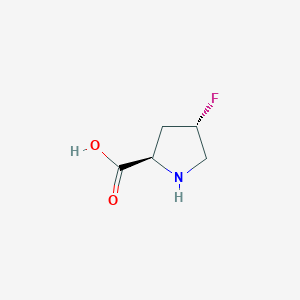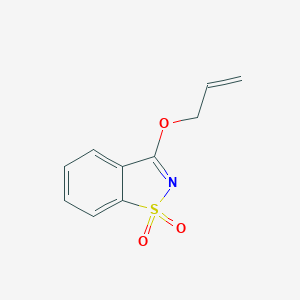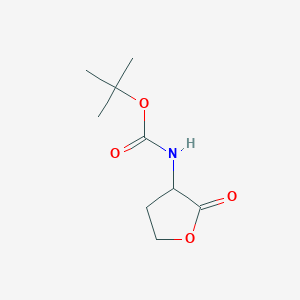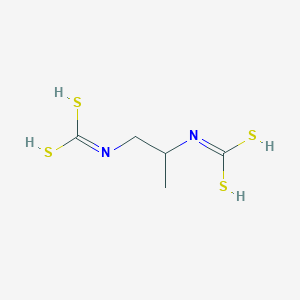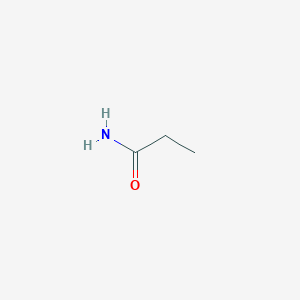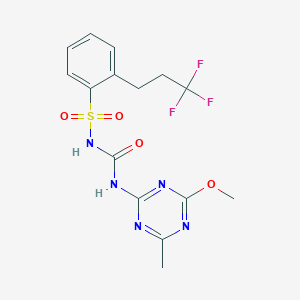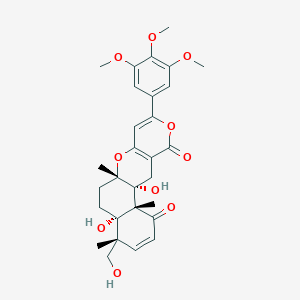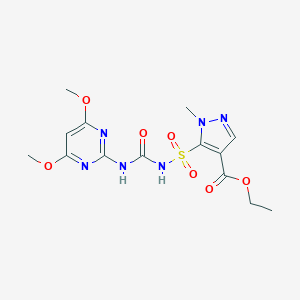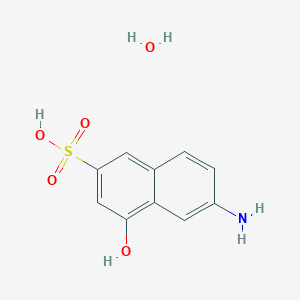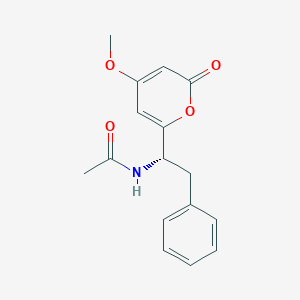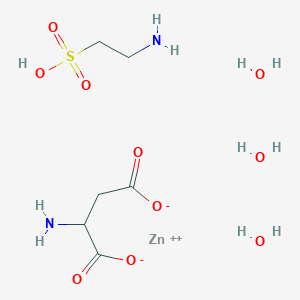
Taurizine
描述
Taurizine: , also known as 2-aminoethanesulfonic acid, is a naturally occurring amino sulfonic acid that is widely distributed in animal tissues. It is a major constituent of bile and can be found in the large intestine. This compound accounts for up to 0.1% of total human body weight and plays various roles in biological processes .
准备方法
Synthetic Routes and Reaction Conditions:
Ethylene Oxide and Sodium Bisulfite Method: This method involves the reaction of ethylene oxide with sodium bisulfite to form isethionic acid, which is then used to synthesize Taurizine.
Aziridine and Sulfurous Acid Method: This method involves the reaction of aziridine with sulfurous acid, resulting in the production of this compound through a single reactive process.
Monoethanolamine and Sulfuric Acid Method: This method involves the sulfation of monoethanolamine with sulfuric acid to produce 2-aminoethylsulfuric acid, which is then sulfonated with sodium sulfite to yield this compound.
Industrial Production Methods: The industrial production of this compound typically involves the chemical synthesis methods mentioned above. The demand for this compound has led to the development of efficient industrial processes to synthesize this compound economically .
化学反应分析
Types of Reactions:
Oxidation: Taurizine can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: this compound can be reduced under specific conditions, although this is less common.
Substitution: this compound can participate in substitution reactions, especially in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly used in substitution reactions involving this compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfonic acid derivatives .
科学研究应用
Chemistry: Taurizine is used as a green bio-organic catalyst for promoting organic reactions under environmentally friendly conditions . Biology: this compound plays a role in various biological processes, including osmoregulation, enzyme activity modulation, and cell signaling . Medicine: this compound has therapeutic potential in treating conditions such as cardiovascular diseases, diabetes, and neurodegenerative disorders . Industry: this compound is used in the food industry as an additive for animal feed and in the production of energy drinks .
作用机制
Taurizine exerts its effects through several mechanisms:
Osmoregulation: this compound helps maintain cellular osmotic balance.
Antioxidant Activity: this compound acts as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage.
Calcium Homeostasis: this compound regulates calcium levels in cells, which is crucial for muscle function and neurotransmission.
Membrane Stabilization: this compound stabilizes cell membranes by interacting with phospholipids.
相似化合物的比较
Hypotaurine: A precursor to Taurizine, involved in similar biological processes.
Aminomethanesulfonic Acid: Shares structural similarities with this compound and has comparable functions.
Isethionic Acid: Used in the synthesis of this compound and has similar chemical properties.
Uniqueness of this compound: this compound is unique due to its widespread presence in animal tissues and its involvement in a variety of physiological processes. Its ability to act as an antioxidant, osmoregulator, and membrane stabilizer sets it apart from other similar compounds .
属性
IUPAC Name |
zinc;2-aminobutanedioate;2-aminoethanesulfonic acid;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4.C2H7NO3S.3H2O.Zn/c5-2(4(8)9)1-3(6)7;3-1-2-7(4,5)6;;;;/h2H,1,5H2,(H,6,7)(H,8,9);1-3H2,(H,4,5,6);3*1H2;/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDSRNOXXLJCFS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)N.C(C(C(=O)[O-])N)C(=O)[O-].O.O.O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18N2O10SZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70926566 | |
| Record name | Zinc 2-aminobutanedioate--2-aminoethane-1-sulfonic acid--water (1/1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130007-55-5 | |
| Record name | Taurizine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130007555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc 2-aminobutanedioate--2-aminoethane-1-sulfonic acid--water (1/1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


